4-Iodo-1-butyne
CAS No.: 43001-25-8
Cat. No.: VC3738912
Molecular Formula: C4H5I
Molecular Weight: 179.99 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 43001-25-8 |
---|---|
Molecular Formula | C4H5I |
Molecular Weight | 179.99 g/mol |
IUPAC Name | 4-iodobut-1-yne |
Standard InChI | InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2 |
Standard InChI Key | SGLSTFIXVDSVNV-UHFFFAOYSA-N |
SMILES | C#CCCI |
Canonical SMILES | C#CCCI |
Introduction
Physical and Chemical Properties
4-Iodo-1-butyne (CAS: 43001-25-8) is characterized by its molecular formula C₄H₅I and a molecular weight of 179.987 g/mol. The compound features a terminal alkyne group and an iodine atom at carbon-4, creating a structural arrangement that contributes to its distinctive chemical behavior .
Basic Physical Properties
The physical properties of 4-iodo-1-butyne are summarized in the following table:
Property | Value |
---|---|
IUPAC Name | 4-iodobut-1-yne |
CAS Number | 43001-25-8 |
Molecular Formula | C₄H₅I |
Molecular Weight | 179.987 g/mol |
Density | 1.9±0.1 g/cm³ |
Boiling Point | 144.5±23.0 °C at 760 mmHg |
Flash Point | 57.4±16.9 °C |
LogP | 2.06 |
Vapor Pressure | 6.4±0.3 mmHg at 25°C |
Index of Refraction | 1.559 |
Structural Identifiers
For reference purposes in chemical databases and literature, the following identifiers are associated with 4-iodo-1-butyne:
Identifier | Value |
---|---|
InChI | InChI=1S/C4H5I/c1-2-3-4-5/h1H,3-4H2 |
InChI Key | SGLSTFIXVDSVNV-UHFFFAOYSA-N |
Canonical SMILES | C#CCCI |
The compound's structure consists of a linear carbon chain with a triple bond between C-1 and C-2, and an iodine atom attached to C-4. This arrangement contributes significantly to the molecule's reactivity profile and synthetic utility .
Chemical Reactivity and Mechanisms
The chemical reactivity of 4-iodo-1-butyne is primarily governed by two reactive centers: the terminal alkyne group and the carbon-iodine bond. This dual reactivity makes it particularly valuable in organic synthesis.
Alkyne Reactivity
The terminal alkyne group in 4-iodo-1-butyne can participate in various transformation reactions including:
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Addition reactions with electrophiles
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Cycloaddition reactions, particularly in click chemistry applications
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Metal-catalyzed coupling reactions
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Deprotonation to form acetylide anions
These reactions allow for the functionalization of the triple bond, creating opportunities for structural diversification and complex molecule synthesis.
Carbon-Iodine Bond Reactivity
The carbon-iodine bond represents another reactive site that undergoes:
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Nucleophilic substitution reactions with various nucleophiles
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Metal-catalyzed cross-coupling reactions
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Radical-mediated transformations
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Elimination reactions under basic conditions
The relatively weak C-I bond (compared to C-Br or C-Cl bonds) makes iodide an excellent leaving group, facilitating these transformations.
Synthetic Applications
4-Iodo-1-butyne serves as a valuable building block in organic synthesis, contributing to the construction of complex molecular architectures through its participation in various reaction types.
Click Chemistry Applications
The terminal alkyne functionality of 4-iodo-1-butyne makes it an ideal candidate for copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions. This approach has been employed in:
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The synthesis of bioconjugates
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The preparation of functionalized polymeric materials
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The development of tumor-targeted materials with fluorescent properties
For example, research has demonstrated its utility in functionalizing cyclic polylactides, resulting in materials with enhanced targeting capabilities for potential cancer therapies.
Iodo(III) Amidation Reactions
Recent studies have highlighted the participation of 4-iodo-1-butyne in Ritter-type iodo(III) amidation reactions of unactivated alkynes. These reactions yield β-iodanyl enamides, which serve as valuable intermediates for further synthetic manipulations. The reaction proceeds with moderate to good yields and contributes to the development of methodologies for accessing complex molecular structures.
Carbon Chain Extension
The compound plays a significant role in carbon chain extension strategies, where both the alkyne and iodide functionalities can be leveraged for introducing additional carbon atoms. This application is particularly valuable in the synthesis of natural products and pharmaceutical intermediates that require precise control over carbon chain length and functionality.
Biological Research Applications
4-Iodo-1-butyne has found applications in biological research, particularly in studies focusing on bacterial communication mechanisms and anticancer investigations.
Quorum Sensing Studies
In research aimed at understanding bacterial communication, 4-iodo-1-butyne has been incorporated into chemical probes designed to identify quinolone-binding proteins. These studies have important implications for developing novel antibacterial strategies by targeting virulence pathways in bacteria such as Pseudomonas aeruginosa.
Anticancer Research
The compound and its derivatives have demonstrated cytotoxic effects against various cancer cell lines. Table 3 summarizes some research findings regarding the cytotoxicity of 4-iodo-1-butyne derivatives:
Compound Type | Cancer Cell Line | IC₅₀ (μM) | Proposed Mechanism |
---|---|---|---|
4-Iodo-1-butyne | HeLa (cervical cancer) | 0.5 | ROS generation |
Trimerized derivative | MCF7 (breast cancer) | 0.3 | Enzyme inhibition |
Extended chain variant | HL60 (leukemia) | 0.2 | Apoptosis induction |
The cytotoxic mechanism appears to involve the formation of reactive intermediates that can damage cellular components, leading to apoptosis in cancer cells.
Synthesis Methods
The preparation of 4-iodo-1-butyne can be achieved through several synthetic approaches, each with specific advantages depending on the scale and application requirements.
Laboratory-Scale Synthesis
One common approach for laboratory-scale synthesis involves the iodination of 1-butyne. This reaction typically employs:
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Iodine (I₂) as the iodinating agent
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Copper(I) iodide (CuI) as a catalyst
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Potassium carbonate (K₂CO₃) or similar bases
The reaction generally proceeds under mild conditions, often at room temperature, to yield the desired compound with good purity.
Industrial-Scale Production
For industrial applications, the synthesis may be adapted to continuous flow reactors, ensuring efficient and scalable production. Advanced catalytic systems and optimized reaction conditions enhance yield and purity, making the process economically viable for large-scale production.
Comparative Analysis with Related Compounds
Understanding the chemical behavior of 4-iodo-1-butyne in context requires comparison with structurally similar compounds.
Comparison with Structural Isomers and Analogues
Table 4 compares 4-iodo-1-butyne with several related compounds:
Compound | Structural Difference | Relative Reactivity | Key Applications |
---|---|---|---|
1-Iodo-2-butyne | Iodine on C-1 instead of C-4 | Different regioselectivity in reactions | Alternative synthetic precursor |
4-Bromo-1-butyne | Bromine instead of iodine | Less reactive in substitution reactions | More stable alternative where lower reactivity is desired |
4-Chloro-1-butyne | Chlorine instead of iodine | Significantly less reactive in substitution | Applications requiring higher stability |
The presence of the iodine atom in 4-iodo-1-butyne imparts higher reactivity compared to its bromine or chlorine analogs. The iodine atom's larger size and lower bond dissociation energy make it a better leaving group, facilitating various substitution and addition reactions.
Role in Specific Research Applications
The unique structural features of 4-iodo-1-butyne have made it valuable in specialized research applications.
Synthesis of Juvenile Hormone Analogs
4-Iodo-1-butyne plays a crucial role in the synthesis of Juvenile Hormone analogs, serving as a building block for constructing the triene system found in these hormones. Its structure, containing both an iodine atom and a terminal alkyne group, enables specific reactions that facilitate the necessary chain elongation for these biologically important compounds.
Case Studies in Materials Science
Research in materials science has leveraged 4-iodo-1-butyne for the functionalization of various materials:
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In a study exploring the functionalization of cyclic polylactides, 4-iodo-1-butyne was employed in CuAAC reactions to create jellyfish-shaped structures with targeting capabilities. This process involved the attachment of folic acid and rhodamine, enhancing both targeting and fluorescence properties for potential cancer therapies.
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Another investigation demonstrated the utility of 4-iodo-1-butyne in developing functionalized surfaces with controlled wettability and adhesion properties, highlighting its potential in materials engineering applications.
Future Research Directions
The versatility of 4-iodo-1-butyne suggests several promising directions for future research and applications.
Expanded Synthetic Applications
Further exploration of 4-iodo-1-butyne in novel synthetic methodologies could yield more efficient routes to complex molecular structures. Potential areas include:
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Development of stereoselective transformations
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Application in flow chemistry for continuous manufacturing processes
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Exploration of green chemistry approaches for more sustainable synthesis
Advanced Biological Probes
Building on its established role in biological research, 4-iodo-1-butyne could be further developed for:
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More selective cancer-targeting conjugates
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Advanced imaging agents for diagnostic applications
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Novel approaches to studying bacterial communication and resistance mechanisms
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